![molecular formula C22H20N6O5S B2757460 6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-70-9](/img/no-structure.png)
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Description
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the use of this compound in photocatalytic reactions. For instance, a study involving NiMOF/CN heterojunctions found that they exhibit excellent photocatalytic activities for the CO2 reduction reaction (CO2 RR) , producing CO and CH4 . Notably, the NiMOF/CN-AA variant demonstrated photoactivity 18 times higher than bare CN .
- The compound’s structure allows for interesting interactions with metallic surfaces. Self-assembly, Ullmann reactions, and pyridine coordination have been observed when it interacts with metal surfaces. These molecular architectures, such as Kagome networks , coordinated/covalent dimers , and branched coordination chains , are sensitive to the underlying substrate .
Photocatalysis and CO2 Reduction
Surface Chemistry and Self-Assembly
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-nitrobenzyl thiol, which is synthesized from 4-nitrobenzyl chloride and sodium thiolate. The second intermediate is a 4-ethoxyphenyl-1,2,4-triazole, which is synthesized from 4-ethoxyphenyl hydrazine and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-nitrobenzyl chloride", "sodium thiolate", "4-ethoxyphenyl hydrazine", "ethyl acetoacetate", "1H-pyrimidine-2,4-dione" ], "Reaction": [ "Step 1: Synthesis of 4-nitrobenzyl thiol", "4-nitrobenzyl chloride + sodium thiolate → 4-nitrobenzyl thiol", "Step 2: Synthesis of 4-ethoxyphenyl-1,2,4-triazole", "4-ethoxyphenyl hydrazine + ethyl acetoacetate → 4-ethoxyphenyl-1,2,4-triazole", "Step 3: Coupling of intermediates", "4-nitrobenzyl thiol + 4-ethoxyphenyl-1,2,4-triazole → 6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" ] } | |
CAS RN |
852153-70-9 |
Product Name |
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Molecular Formula |
C22H20N6O5S |
Molecular Weight |
480.5 |
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O5S/c1-2-33-18-9-7-16(8-10-18)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)34-13-14-3-5-17(6-4-14)28(31)32/h3-10,12H,2,11,13H2,1H3,(H2,23,24,29,30) |
InChI Key |
MZGIBCDHRRJMIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
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